N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as DIF-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. DIF-1 is a synthetic compound that was first synthesized in 2003 by a group of researchers at the University of Tokyo. Since then, DIF-1 has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic uses.
Applications De Recherche Scientifique
Anticancer Activity of Related Compounds
Research involving N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives highlights their potential as anticancer agents targeting the epidermal growth factor receptor (EGFR). These compounds demonstrated potent anticancer activities against various cancer cell lines, indicating their utility in developing novel anticancer therapies. The study also explored the binding interaction of these compounds with EGFR through molecular docking, suggesting that novel indole scaffolds could be beneficial in investigating new anticancer agents for targeting EGFR (Z. Lan et al., 2017).
Applications in Organic Synthesis
The use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes was demonstrated, highlighting the compound's role in facilitating the synthesis of internal alkynes. This study underscores the importance of such compounds in advancing organic synthesis methodologies (Ying Chen et al., 2023).
Role in S1P4 Receptor Modulation
The structure-activity relationships (SAR) analysis of chemical modulators targeting the S1P4 receptor for the treatment of influenza virus infection and conditions associated with reactive thrombocytosis or increased megakaryopoiesis was reported. This research indicates the potential of certain furan and indole derivatives as novel mechanism-based drugs, offering insights into the development of selective S1P4 antagonists for pharmacological validation (M. Urbano et al., 2011).
Electrocatalytic Activity Enhancement
The study on N,N'-Bisoxalamides, including compounds with furan-2-ylmethyl groups, demonstrated their effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This research contributes to the field of catalysis by enabling the coupling of a broad range of (hetero)aryl bromides with various amines, thus facilitating the synthesis of pharmaceutically important building blocks (Subhajit Bhunia et al., 2017).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-16-9-10-17(2)19(14-16)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMWPOAMVRHYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.